5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVPLBFNQFSENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the following steps :
Starting Materials: The synthesis begins with 4-fluorobenzylamine and thiocarbohydrazide.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antiviral and anticancer agent. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma.
Materials Science:
Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells. Additionally, it can interact with viral proteins, inhibiting their replication and spread.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) improve electrochemical stability and corrosion inhibition but may reduce solubility .
- Electron-donating groups (e.g., -NH₂, benzylamine) enhance interactions with biological targets, such as enzymes or DNA .
- Bulkier substituents (e.g., cyclohexyl) increase selectivity but may limit bioavailability .
Comparison with Oxadiazole Bioisosteres
Replacing the sulfur atom in the thiadiazole ring with oxygen (yielding 1,3,4-oxadiazoles) significantly alters properties:
| Property | 1,3,4-Thiadiazole Derivatives | 1,3,4-Oxadiazole Derivatives |
|---|---|---|
| Electron Density | Lower (due to sulfur’s polarizability) | Higher (oxygen is more electronegative) |
| Metabolic Stability | Higher (resistant to oxidative degradation) | Lower |
| Biological Activity | Broad-spectrum (antimicrobial, anticancer) | More specific (e.g., anti-inflammatory) |
| Example Compound | This compound | 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol |
Thiadiazoles generally exhibit stronger antimicrobial and anticancer activities due to sulfur’s ability to disrupt microbial membranes and chelate metal ions in enzymes .
Antimicrobial Activity
- The fluorophenyl derivative shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) but lower potency than 5-(2-nitrophenyl) analogs (MIC: 8 µg/mL) .
- The thiol group enables disulfide bond formation with microbial proteins, enhancing bacteriostatic effects .
Anticancer Potential
- The fluorine atom may enhance blood-brain barrier penetration, making it viable for glioma therapy .
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated at 2.8 (fluorophenyl group increases lipophilicity vs. chlorophenyl: LogP 2.5) .
- Solubility : Poor aqueous solubility (0.1 mg/mL) due to aromaticity; formulation with cyclodextrins improves bioavailability .
- Metabolism : Resistant to CYP450 oxidation, favoring longer half-life than oxadiazole analogs .
Biological Activity
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol, a compound with the CAS number 871801-99-9, belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is CHFNO, with a molecular weight of 163.13 g/mol. The structure features a thiadiazole ring which is known for its stability and reactivity towards various biological targets. The presence of the fluorophenyl group enhances its biological activity by influencing its interaction with biological molecules.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Inhibition of Cancer Cell Lines : In studies evaluating the cytotoxic properties of thiadiazole derivatives, compounds similar to this compound have shown IC values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as HCT116 (colon), H460 (lung), and MCF-7 (breast) .
- Mechanism of Action : The mechanism behind the anticancer activity is often linked to the ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells . A docking study revealed that certain thiadiazole derivatives interact effectively with tubulin, which is crucial for cell division.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Thiadiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : These compounds also exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger, with notable inhibition percentages compared to standard antifungal agents .
Anti-inflammatory and Other Activities
In addition to anticancer and antimicrobial effects, the thiadiazole scaffold is associated with several other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, indicating that these compounds may influence pathways related to neurodegenerative diseases .
Summary of Biological Activities
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in drug development:
- Cytotoxicity Study : A study focused on various thiadiazole derivatives reported significant cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC values as low as 0.28 μg/mL .
- Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of substituted thiadiazoles showed promising results against multiple bacterial strains, indicating their potential as new antibacterial agents .
Q & A
Q. What are the standard synthetic routes for 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions. For example:
- Step 1 : Reacting a fluorinated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization using concentrated sulfuric acid or POCl₃ to form the thiadiazole core .
- Step 3 : Functionalization via nucleophilic substitution or alkylation to introduce the [(4-fluorophenyl)methyl]amino group .
Q. Characterization Methods :
Q. How does the thiol group influence the compound’s reactivity and biological interactions?
The thiol (-SH) group enhances nucleophilic reactivity, enabling:
Q. Key Data :
| Reaction Type | Example Modification | Application | Reference |
|---|---|---|---|
| Alkylation | Sodium monochloroacetate | Water-soluble derivatives | |
| Acylation | Chloroacetyl chloride | Enhanced lipophilicity |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Variables to Optimize :
Q. Case Study :
- Using POCl₃ in DMF increased cyclization efficiency from 65% to 82% yield for analogous thiadiazoles .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Common Discrepancies :
Q. Methodological Solutions :
- Standardize assays using CLSI guidelines.
- Validate results with orthogonal techniques (e.g., molecular docking to confirm target binding) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Approaches :
- Docking Studies : Identify binding interactions with targets like dihydrofolate reductase (DHFR) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with antibacterial potency .
- ADMET Prediction : Optimize logP values (aim for 2–3) to balance solubility and membrane permeability .
Q. Example :
- Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed 3× higher antifungal activity than unsubstituted analogs .
Q. What are the stability challenges for this compound under physiological conditions?
Degradation Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
